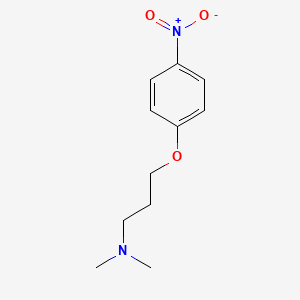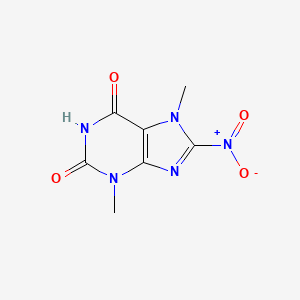![molecular formula C11H13ClO B3058795 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene CAS No. 918870-78-7](/img/structure/B3058795.png)
4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene
Vue d'ensemble
Description
“4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene” is a chemical compound . The compound is an ether, which is a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the ether group and the chloro group. A possible method could involve electrophilic aromatic substitution, a common reaction in organic chemistry . This reaction involves the formation of a sigma bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Chemical Reactions Analysis
The chemical reactions of “4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene” would depend on the conditions and reagents present. As a benzene derivative, it could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene has been utilized in various chemical syntheses and reactions. One notable application is in the synthesis and Diels–Alder cycloaddition reactions of related compounds. For instance, the synthesis of [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and its cycloadditions under thermal and microwave irradiation conditions have been described, indicating the versatility of similar compounds in chemical reactions (Sridhar, Krishna & Rao, 2000). Furthermore, compounds like (2 E )-1-(4-2, 4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one have been synthesized through Claisen-Schmidt condensation reactions, indicating the potential utility of 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene in similar synthetic pathways (Salian et al., 2018).
Catalytic Applications
This compound also finds use in catalysis, as demonstrated by the catalytic oxidation of 2-ethenyl-1-(prop-2'-yn-1'-ol)benzenes using PtCl(2)/CO/H(2)O and PEt(3)AuCl/H(2)O(2), showcasing the potential of 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene in catalytic processes (Taduri, Sohel, Cheng, Lin & Liu, 2007).
Structural Characterization and Molecular Interactions
The compound is also important in structural characterization studies. Novel olefinic-centered macroacyclic compounds involving tetrasubstituted 4-hydroxybenzoic acid fragments have been synthesized, and their structures were confirmed through various analytical techniques, illustrating the role of similar compounds in the study of molecular structures and interactions (Er, Değirmencioğlu & Tahtaci, 2015).
Photochemical and Electrochemical Studies
Additionally, compounds like 1,4-dimetoxy-2,5-bis[2-(tien-2-yl)ethenyl]benzene have been synthesized and their photoluminescent properties have been studied. Such studies highlight the relevance of 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene in the field of photochemical and electrochemical research, offering insights into isomerization phenomena during oxidation or light exposure (Lapkowski, Waskiewicz, Gabanski, Zak & Suwiński, 2006).
Mécanisme D'action
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function .
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target proteins or enzymes, altering their function .
Biochemical Pathways
Compounds with similar structures often affect pathways involving the proteins or enzymes they target . The downstream effects of these changes can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
The presence of a chloro group and an ether group could also affect its metabolism and excretion .
Result of Action
Changes in the function of target proteins or enzymes can have wide-ranging effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene. For example, the compound’s reactivity may be affected by the pH of its environment. Additionally, factors such as temperature and the presence of other compounds can influence its stability and efficacy .
Propriétés
IUPAC Name |
4-chloro-2-ethenyl-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAQGGGOUCMVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649020 | |
| Record name | 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918870-78-7 | |
| Record name | 4-Chloro-2-ethenyl-1-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918870-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine](/img/structure/B3058716.png)

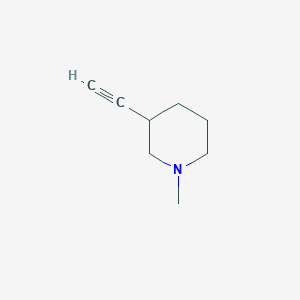

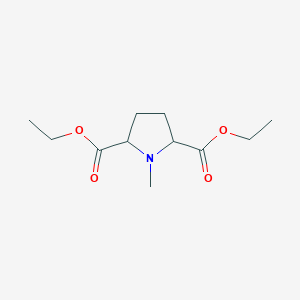
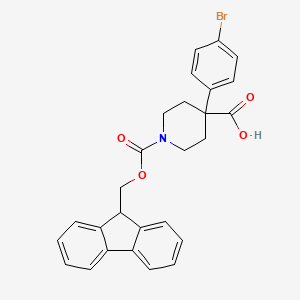


![[1,1'-Bianthracene]-9,9',10,10'-tetrone](/img/structure/B3058730.png)
